

An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(2-Thienyl)benzoic acid

Cat. No.: B1309863

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-thienyl)benzoic acid**, a key chemical compound with applications in organic synthesis and potential for further exploration in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis and analysis protocols, and summarizes its known biological activities.

Core Identifiers and Properties

2-(2-Thienyl)benzoic acid, a bifunctional molecule incorporating both a benzoic acid and a thiophene moiety, is a solid organic compound. Its core identifiers and physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	6072-49-7	[1]
Molecular Formula	C ₁₁ H ₈ O ₂ S	[1]
Molecular Weight	204.25 g/mol	[1]
IUPAC Name	2-(thiophen-2-yl)benzoic acid	
Synonyms	2-(2-thienyl)-benzoic acid, 2-Thien-2-ylbenzoic acid	
Physical Form	Crystalline solid	
Melting Point	92 °C	[1]

Synthesis and Purification

The primary route for the synthesis of **2-(2-thienyl)benzoic acid** is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of **2-(2-thienyl)benzoic acid** from 2-bromobenzoic acid and thiophene-2-boronic acid.

Materials:

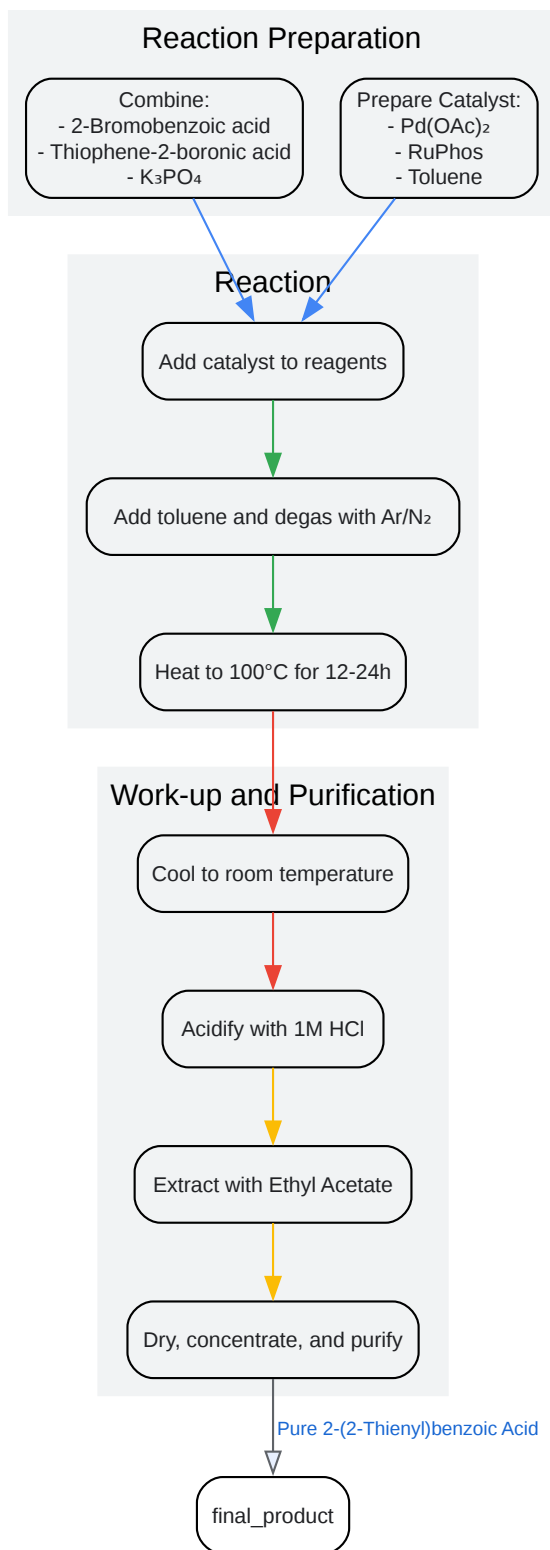
- 2-Bromobenzoic acid
- Thiophene-2-boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
- Anhydrous potassium phosphate (K₃PO₄)
- Anhydrous toluene

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and anhydrous potassium phosphate (3.0 equivalents).
- **Catalyst Preparation:** In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.
- **Reaction Execution:** Add the catalyst mixture to the main reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours.^[2]
- **Work-up:** Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).^[2] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Coupling Workflow for 2-(2-Thienyl)benzoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-(2-thienyl)benzoic acid**.

Analytical Characterization

Comprehensive analytical techniques are crucial for confirming the structure and purity of the synthesized **2-(2-thienyl)benzoic acid**.

Spectroscopic Data

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in ppm: Aromatic protons from both the benzene and thiophene rings are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet downfield, typically >10 ppm.
¹³ C NMR	Expected chemical shifts (δ) in ppm: Aromatic carbons will appear in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 165-175 ppm. [3]
FTIR	Key vibrational frequencies (cm^{-1}): A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm^{-1} . A strong C=O stretch will be present around 1700 cm^{-1} . Aromatic C=C stretching vibrations will be observed in the 1450–1600 cm^{-1} region. [4]
Mass Spectrometry	The molecular ion peak (M^+) corresponding to the molecular weight of 204.25 would be expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **2-(2-thienyl)benzoic acid** and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).

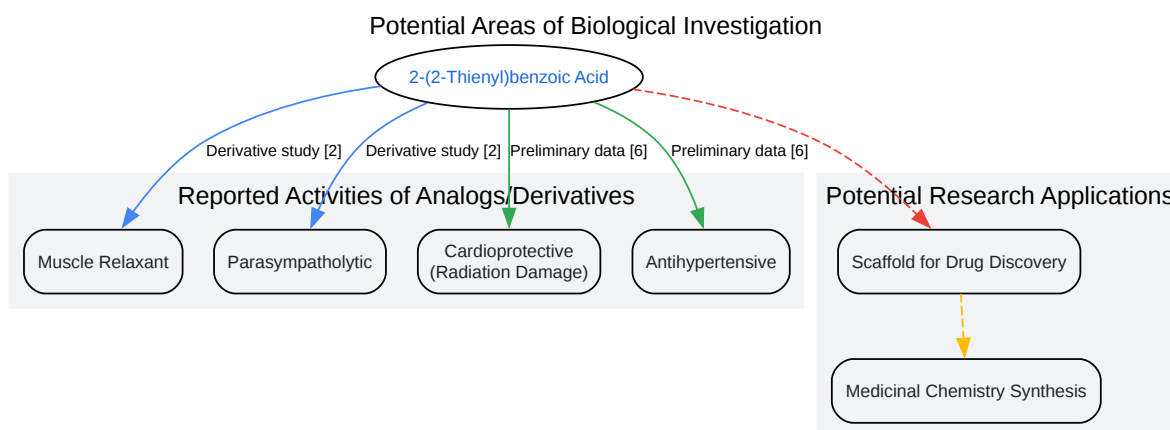
- **Mobile Phase:** A gradient elution using a mixture of an aqueous solvent with 0.1% formic or phosphoric acid (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) is typically effective.^[5]
- **Detection:** UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or 280 nm.^[5]
- **Sample Preparation:** A small aliquot of the reaction mixture is quenched, diluted with a suitable solvent, filtered, and then injected into the HPLC system.^[5]

Biological Activity and Potential Applications

While research on the specific biological activities of **2-(2-thienyl)benzoic acid** is limited, some studies on related derivatives suggest potential therapeutic applications.

Derivatives of 2-(thienylthio)benzoic acid have been screened for muscle relaxant and parasympatholytic activities.^[6] Additionally, some research indicates that 2-(thien-2-yl)benzoic acid may have properties that protect against radiation damage in the heart and could be effective in lowering blood pressure in animal models.^[1]

The structural motif of **2-(2-thienyl)benzoic acid**, combining two distinct aromatic systems, makes it an attractive scaffold for the design of novel therapeutic agents. Further investigation into its biological properties is warranted.



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Caption: Explored and potential biological activities of **2-(2-thienyl)benzoic acid**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309863#2-2-thienyl-benzoic-acid-cas-number-and-identifiers]

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